3-Amino-4-oxo-4-piperidin-1-ylbutanamide hydrochloride
Overview
Description
3-Amino-4-oxo-4-piperidin-1-ylbutanamide hydrochloride (AOPBHCl) is a relatively new chemical compound that has been studied for its potential applications in scientific research. AOPBHCl is an organic compound with a molecular weight of about 203.62 g/mol. It is a white crystalline powder that is soluble in water and other polar solvents. AOPBHCl has a melting point of about 216-218°C and a boiling point of about 300°C.
Scientific Research Applications
Spiropiperidine Synthesis
Spiropiperidines, including structures similar to 3-Amino-4-oxo-4-piperidin-1-ylbutanamide hydrochloride, are significant in drug discovery due to their three-dimensional chemical space exploration. The synthesis strategies for 2-, 3-, and 4-spiropiperidines vary, with methods focusing on constructing the spiro-ring on a preformed piperidine ring or vice versa. These compounds are mainly synthesized for their potential in drug discovery projects, highlighting their importance in developing new medicinal compounds (Griggs, Tape, & Clarke, 2018).
Chloronitrile Production
Chlorine and chloramine reactions with drinking water contaminants may result in chloronitrile compounds, which can hydrolyze into chloroacetic acids. This indicates the potential chemical reactivity of compounds like this compound when exposed to chlorinating agents, underlining the importance of understanding such interactions in environmental and health contexts (Rice & Gomez-Taylor, 1986).
Aminobenzenesulfonamide Derivatives Synthesis
The synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide, which shares functional groups with this compound, have been extensively researched. These studies have led to the discovery of multifunctional agents that could significantly impact the pharmaceutical industry, demonstrating the versatile applications of such compounds in drug development (Kaneda, 2020).
Applications in Fine Organic Synthesis
3- and 4-substituted amino-1,2,4-triazoles, structurally related to this compound, serve as raw materials in fine organic synthesis. These compounds are utilized in producing pharmaceuticals, dyes, and agricultural products, showcasing the extensive industrial applications of such chemical structures in various sectors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Antineoplastic Agent Development
Research has identified compounds with structures similar to this compound as potential antineoplastic agents. These studies highlight the importance of such compounds in developing new cancer treatments due to their ability to induce apoptosis, generate reactive oxygen species, and modulate drug resistance (Hossain, Enci, Dimmock, & Das, 2020).
properties
IUPAC Name |
3-amino-4-oxo-4-piperidin-1-ylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c10-7(6-8(11)13)9(14)12-4-2-1-3-5-12;/h7H,1-6,10H2,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTXOVXARGEDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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